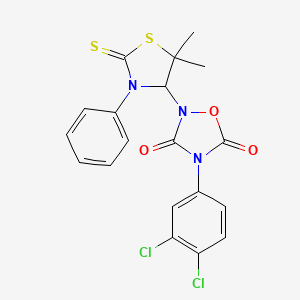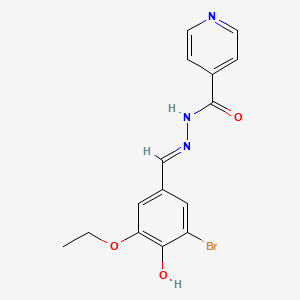![molecular formula C22H26N2O3 B6131060 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide](/img/structure/B6131060.png)
4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide, also known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes mellitus.
作用機序
4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide), which is responsible for the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide, 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors increase the levels of GLP-1 and GIP, which stimulate insulin secretion, reduce glucagon secretion, and promote satiety.
Biochemical and Physiological Effects:
4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors have been shown to improve glycemic control by reducing fasting and postprandial blood glucose levels. They have also been shown to reduce HbA1c levels, which is a marker of long-term glycemic control. 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors have been associated with weight loss, which is attributed to their satiety-promoting effects. They have also been shown to reduce inflammation and oxidative stress, which are implicated in the development of cardiovascular complications.
実験室実験の利点と制限
4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors have several advantages for lab experiments, including their specificity for 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide, their oral bioavailability, and their favorable safety profile. However, 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors also have some limitations, including their short half-life, their potential for drug interactions, and their limited efficacy in some patients.
将来の方向性
For the development and use of 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors include the development of more potent and selective inhibitors, investigation of combination therapies, exploration of their potential use in other diseases, and identification of biomarkers for patient selection and monitoring.
合成法
4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors are synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis of 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors involves the reaction between a morpholine derivative and a ketone derivative in the presence of a base catalyst. Enzymatic synthesis involves the use of enzymes such as lipases, esterases, and proteases to catalyze the reaction between a morpholine derivative and a ketone derivative. Microbial synthesis involves the use of microorganisms such as bacteria and fungi to produce 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors through fermentation.
科学的研究の応用
4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes mellitus. They have been shown to improve glycemic control, reduce inflammation, and protect against cardiovascular complications. 4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide inhibitors have also been investigated for their potential use in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
特性
IUPAC Name |
4-[2-(2,2-diphenylethyl)morpholin-4-yl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c23-21(25)11-12-22(26)24-13-14-27-19(16-24)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H2,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGCLLJDHCJCTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC(=O)N)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-hydroxyphenyl)ethanone [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6130981.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B6130985.png)
![1-cyclopentyl-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6130986.png)
![N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B6131004.png)
![N-methyl-N-(4-methylbenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6131022.png)
![N-cyclohexyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-2-propyn-1-yl-3-piperidinecarboxamide](/img/structure/B6131027.png)
![2-[(3-methylbenzyl)thio]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6131035.png)
![1-cyclopropyl-5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6131042.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6131058.png)

![N-(2,4-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6131070.png)
![4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6131071.png)
![5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6131077.png)
